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Compound of Interest

Compound Name: trans-Barthrin

Cat. No.: B15191968 Get Quote

Comparative Toxicity of Pyrethroids: A Guide for
Researchers
This guide provides a comparative overview of the acute toxicity of various pyrethroid

insecticides, with a focus on mammalian species. While this document aims to be a

comprehensive resource, it is important to note that specific quantitative toxicity data for "trans-
Barthrin" is not readily available in the public domain. Therefore, this guide presents data for

other common pyrethroids to offer a comparative context for researchers, scientists, and drug

development professionals.

Data Presentation: Acute Toxicity of Pyrethroids
The following table summarizes the acute oral and dermal toxicity (LD50) values for a selection

of Type I and Type II pyrethroids in rats and rabbits. The LD50 is the dose of a substance that

is lethal to 50% of a test population. A lower LD50 value indicates higher toxicity.[1] The data

are compiled from various toxicological studies and databases.[2][3]
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Pyrethroi
d

Type
Chemical
Structure

Species Route
LD50
(mg/kg)

Referenc
e

Pyrethrins I Mixture Rat (male) Oral 2,370
Schoenig

1995[3]

Rat

(female)
Oral 1,030

Schoenig

1995[3]

Allethrin I Rat Oral 680-1100
Miyamoto

1976

Bifenthrin I Rat Oral 53.4
JMPR

2009[4]

Rabbit Dermal >2000
JMPR

2009[4]

Permethrin

(40:60

cis:trans)

I Rat Oral 430-4000
US EPA

1989

Rabbit Dermal >2000
US EPA

1989

Resmethrin I Rat Oral >2500

Tetramethri

n
I Rat Oral >5000

Cypermeth

rin
II Rat Oral 251-4123

Coombs et

al. 1976[5]

Rabbit Dermal >2400

Deltamethri

n
II Rat Oral 128-5000

Rabbit Dermal >2000

Lambda-

cyhalothrin
II Rat Oral 56-79

Rabbit Dermal 632-696
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Fenvalerat

e
II Rat Oral 451

Rabbit Dermal >5000

Note: LD50 values can vary depending on the specific isomer ratio, vehicle used for

administration, and the strain and sex of the test animals.[2][3]

Experimental Protocols
The following are summaries of standardized methods for determining the acute oral and

dermal toxicity of a chemical substance, based on the Organization for Economic Co-operation

and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - Fixed Dose Procedure (Based on
OECD Guideline 420)
This method is designed to identify a dose that causes evident toxicity without causing

mortality.

Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals

are acclimatized to laboratory conditions for at least 5 days prior to the test.

Housing and Feeding: Animals are housed individually. Food is withheld overnight before

administration of the test substance. Water is available ad libitum.

Dose Administration: The test substance is administered as a single oral dose by gavage.

The initial dose is selected from a series of fixed doses (5, 50, 300, 2000 mg/kg body weight)

based on any existing toxicity information.

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Procedure:

A single animal is dosed at the selected starting dose.
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If the animal survives, four more animals are dosed at the same level.

If the animal dies, the next lower fixed dose is used for the next animal.

This sequential dosing continues until the dose causing evident toxicity or no effect at the

highest dose is identified.

Endpoint: The test allows for the classification of the substance into a toxicity category based

on the observed effects at different dose levels.

Acute Dermal Toxicity (Based on OECD Guideline 402)
This test determines the acute toxicity of a substance applied to the skin.

Test Animals: Young adult albino rabbits are typically used. The fur on the dorsal area of the

trunk is clipped 24 hours before the test.

Housing and Feeding: Animals are housed individually with free access to food and water.

Application of Test Substance: The test substance is applied uniformly over an area of not

less than 10% of the body surface area. The treated area is then covered with a porous

gauze dressing and non-irritating tape. The exposure period is 24 hours.

Dose Levels: A limit test is often performed first at a dose of 2000 mg/kg body weight. If

toxicity is observed, a full study with at least three dose levels is conducted to determine the

LD50.

Observation: Animals are observed for mortality and signs of toxicity at least once daily for

14 days. Body weights are recorded weekly.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Endpoint: The dermal LD50 is calculated if sufficient mortality occurs. If not, it is reported as

greater than the highest dose tested.
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Pyrethroid Mechanism of Neurotoxicity
Pyrethroids exert their primary toxic effect on the nervous system by altering the function of

voltage-gated sodium channels.[6] The following diagram illustrates this signaling pathway.
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Caption: Mechanism of pyrethroid neurotoxicity via modulation of voltage-gated sodium

channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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